molecular formula C10H12FNO3 B13295487 Methyl 3-amino-2-(4-fluorophenoxy)propanoate

Methyl 3-amino-2-(4-fluorophenoxy)propanoate

Cat. No.: B13295487
M. Wt: 213.21 g/mol
InChI Key: JOBDEESBFXWYGT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(4-fluorophenoxy)propanoate is a chemical compound with the molecular formula C10H12FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenoxy group, and a methyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(4-fluorophenoxy)propanoate typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivative. One common method includes the esterification of 3-amino-2-(4-fluorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-fluorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-amino-2-(4-fluorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenoxy)propanoate
  • Methyl 3-(4-aminophenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate

Uniqueness

Methyl 3-amino-2-(4-fluorophenoxy)propanoate is unique due to the presence of both an amino group and a fluorophenoxy group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 3-amino-2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C10H12FNO3/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI Key

JOBDEESBFXWYGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)OC1=CC=C(C=C1)F

Origin of Product

United States

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